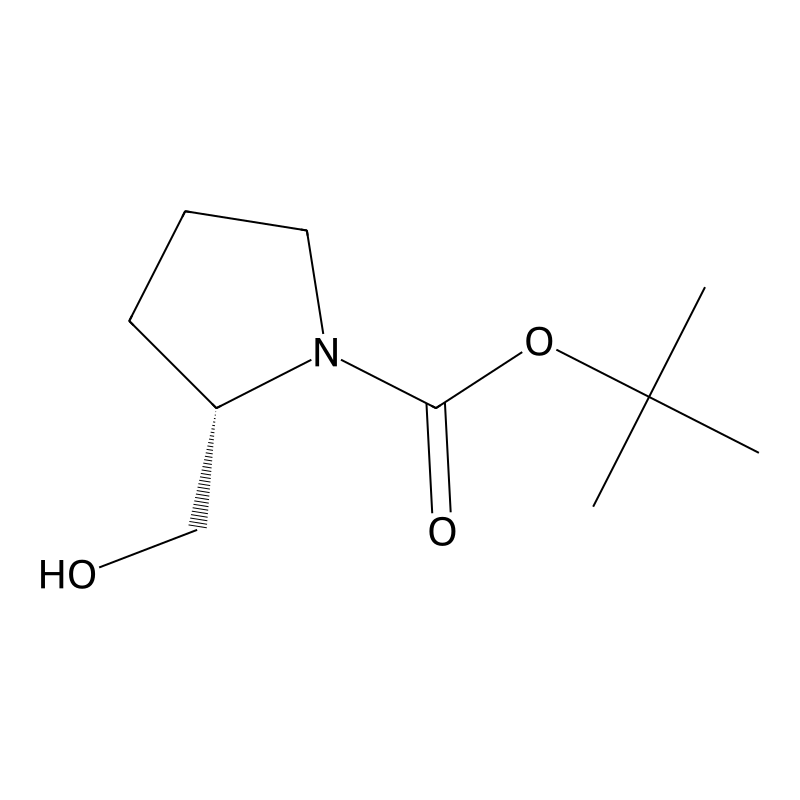

N-Boc-L-prolinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Block in Peptide Synthesis:

N-Boc-L-prolinol is a valuable building block for the synthesis of peptides, which are chains of amino acids. The "Boc" group (tert-butoxycarbonyl) protects the amino group of the proline molecule, allowing for the selective formation of peptide bonds with other amino acids. This selective protection strategy is essential for the controlled assembly of complex peptide sequences. Source: Sigma-Aldrich:

Precursor for the Preparation of Other Compounds:

N-Boc-L-prolinol can be used as a starting material for the synthesis of various other molecules, including:

- N-Boc-proline derivatives: These derivatives are useful in various applications, such as catalysis and medicinal chemistry.

- Proline-containing heterocycles: These are cyclic compounds that incorporate a proline ring and are of interest in drug discovery due to their potential biological activities. Source: Journal of the American Chemical Society:

N-Boc-L-prolinol is a derivative of proline, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C10H19NO3, and it has a molecular weight of 201.27 g/mol. This compound appears as a white to off-white microcrystalline powder and is utilized primarily as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and catalysts .

- Aldol Reactions: Serving as a chiral auxiliary, it aids in the formation of enantioselective aldol products.

- Hydrogenation: It can be reduced to yield corresponding amines or alcohols.

- Formation of Amides: The hydroxyl group can react with carboxylic acids or their derivatives to form amides, which are crucial in drug synthesis.

The reactivity of N-Boc-L-prolinol makes it valuable for constructing complex organic molecules .

N-Boc-L-prolinol exhibits notable biological activities, particularly in medicinal chemistry. It has been identified as a precursor for synthesizing compounds that inhibit the hepatitis C virus non-structural protein 5A (NS5A), which is crucial for viral replication. This makes it significant in developing antiviral therapies . Additionally, its chirality allows for specific interactions with biological targets, enhancing its utility in drug design.

The synthesis of N-Boc-L-prolinol typically involves the following steps:

- Protection of Proline: L-proline is treated with tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

- Purification: The reaction mixture is washed and purified using techniques like column chromatography to isolate N-Boc-L-prolinol.

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

This method yields high purity and good yields, making it efficient for laboratory and industrial applications .

N-Boc-L-prolinol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing antiviral drugs, including daclatasvir for hepatitis C treatment.

- Catalysis: It is used in creating enantioselective catalysts for asymmetric synthesis.

- Organic Synthesis: The compound acts as a chiral auxiliary in various organic transformations, aiding in the production of complex molecules .

Studies have shown that N-Boc-L-prolinol interacts with various biological systems due to its structural properties. Its role as a chiral auxiliary allows it to influence reaction pathways significantly, leading to the formation of specific stereoisomers. This property is particularly useful in drug development, where stereochemistry plays a crucial role in biological activity and efficacy .

N-Boc-L-prolinol can be compared with other proline derivatives and amino acid analogs:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Proline | Natural amino acid | Non-protected form; direct biological activity |

| N-Boc-L-Proline | Protected amino acid | Used extensively in organic synthesis |

| N-Acetyl-L-Proline | Acetylated amino acid | Different protective group; less steric bulk |

| L-Prolinamide | Amide derivative | Contains an amide bond; different reactivity |

N-Boc-L-prolinol stands out due to its unique combination of protective group and hydroxyl functionality, which enhances its versatility in synthetic applications while maintaining biological relevance .

The historical trajectory of N-Boc-L-prolinol in asymmetric chemistry traces back to the foundational discoveries in proline-based organocatalysis during the 1970s. The seminal work on the Hajos-Parrish-Eder-Sauer-Wiechert reaction in 1971 marked the initial recognition of proline's potential as an asymmetric catalyst, establishing the groundwork for subsequent developments in proline-derived auxiliaries. This early recognition of proline's catalytic properties provided the conceptual framework that would later drive the development of N-Boc-L-prolinol as a protected derivative suitable for complex synthetic applications.

The evolution of N-Boc-L-prolinol gained significant momentum following the renaissance of organocatalysis initiated by List and Barbas in 2000, who demonstrated that L-proline could catalyze intermolecular aldol reactions with notable enantioselectivities. This breakthrough sparked renewed interest in proline-derived compounds, leading to the systematic exploration of protected derivatives such as N-Boc-L-prolinol. The compound's development represented a natural progression from simple proline catalysts toward more sophisticated chiral auxiliaries that could provide enhanced stability and selectivity in asymmetric transformations.

The integration of N-Boc-L-prolinol into asymmetric chemistry has been characterized by its versatility across multiple reaction types. Research has demonstrated its effectiveness in asymmetric aldol reactions, where the Boc group protects the carbonyl functionality while the hydroxymethyl group acts as a nucleophile. The compound has also found applications in metal-catalyzed reactions such as Suzuki-Miyaura cross-coupling, Heck reactions, and allylic substitution processes, where the chiral environment provided by the pyrrolidine ring and Boc group enhances enantioselectivity.

Structural Significance in Chiral Auxiliary Chemistry

The structural architecture of N-Boc-L-prolinol embodies several key features that define its effectiveness as a chiral auxiliary. The compound exists as a chiral alcohol with the systematic name tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, featuring a rigid pyrrolidine ring system that constrains conformational flexibility and enhances stereocontrol. The presence of the tert-butoxycarbonyl protecting group serves dual functions: it provides chemical stability under various reaction conditions while simultaneously contributing to the steric environment that influences stereochemical outcomes.

The hydroxymethyl substituent at the 2-position of the pyrrolidine ring represents a critical structural element that distinguishes N-Boc-L-prolinol from simpler proline derivatives. This functional group enables participation in hydrogen bonding interactions and provides a site for further chemical elaboration, expanding the compound's utility in complex synthetic schemes. The stereochemistry at this position is crucial for determining the absolute configuration of products formed in auxiliary-mediated reactions.

Comparative structural analysis reveals the advantages of N-Boc-L-prolinol over related compounds. Unlike N-tosyl-L-proline derivatives, which require seven-step syntheses with yields of only 28-38%, N-Boc-L-prolinol can be prepared more efficiently. The compound's specific optical rotation of -46 to -52 degrees (c=1, chloroform) provides a reliable measure of its enantiomeric purity, which typically exceeds 98% enantiomeric excess.

| Structural Feature | Contribution to Chiral Auxiliary Function |

|---|---|

| Pyrrolidine Ring | Conformational rigidity, stereocontrol |

| Boc Protecting Group | Chemical stability, steric influence |

| Hydroxymethyl Group | Hydrogen bonding, functionalization site |

| 2S Configuration | Absolute stereochemical control |

Historical Development of Synthetic Methodologies

The synthetic approaches to N-Boc-L-prolinol have evolved considerably since its initial development, reflecting broader advances in synthetic methodology and protecting group chemistry. The primary synthetic route involves the protection of L-prolinol with di-tert-butyl dicarbonate under basic conditions, typically employing triethylamine as a base in dichloromethane solvent. This methodology has been refined over time to achieve high yields and enantiomeric purity.

Alternative synthetic strategies have emerged that utilize different starting materials and reaction pathways. One significant approach involves the reduction of N-Boc-L-proline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. The synthesis can also proceed through condensation of N-Boc-L-proline with formaldehyde in the presence of a base catalyst, followed by reduction to yield the target compound. These methodologies have been optimized to produce N-Boc-L-prolinol as a white to off-white crystalline solid with melting points ranging from 58-64°C and purities exceeding 98% by gas chromatography.

The development of scalable synthetic procedures has been particularly important for industrial applications. Research has focused on chromatography-free methods that can be implemented on multi-gram scales while maintaining high enantiomeric purity. These scalable approaches typically involve crystallization-based purification techniques rather than column chromatography, making them more economically viable for large-scale production.

Recent methodological advances have explored the use of Mitsunobu reactions for the preparation of N-Boc-L-prolinol derivatives with modified substitution patterns. These approaches have enabled the synthesis of perfluoro-tert-butyl derivatives and other specialized analogs that extend the utility of the N-Boc-L-prolinol scaffold in materials science and fluorine-labeled applications.

Foundational Research Contributions

The foundational research contributions surrounding N-Boc-L-prolinol have emerged from multiple research groups working across different aspects of asymmetric synthesis and organocatalysis. The early work by Corey and colleagues on chiral auxiliaries in the 1970s established the conceptual framework for understanding how chiral molecules could control stereochemical outcomes in organic reactions. This foundational understanding provided the intellectual basis for the subsequent development of N-Boc-L-prolinol as a practical chiral auxiliary.

Significant contributions have come from research on proline-based organocatalysts and their mechanistic understanding. Studies have demonstrated that N-Boc-L-prolinol can serve as both a chiral auxiliary and a catalyst in various transformations. The work by Wennemers and colleagues on peptidic organocatalysts has shown how proline-derived structures can achieve excellent stereoselectivity in conjugate addition reactions, with some systems operating at catalyst loadings as low as 0.1 mol%.

The development of computational methods for understanding N-Boc-L-prolinol's behavior in asymmetric reactions represents another important research contribution. Density functional theory calculations at the B3LYP/6-31G(d) level have been employed to predict optimized geometries and non-covalent interactions. These computational studies have provided insights into the transition state structures that govern stereochemical outcomes and have guided the design of improved catalytic systems.

| Research Area | Key Contributions | Impact on Field |

|---|---|---|

| Mechanistic Studies | Transition state analysis, computational modeling | Enhanced understanding of stereoselectivity |

| Synthetic Methodology | Scalable preparation, protecting group strategies | Practical implementation |

| Catalytic Applications | Organocatalysis, metal catalysis | Expanded reaction scope |

| Structural Analysis | X-ray crystallography, spectroscopic characterization | Structure-activity relationships |

Research on the pharmaceutical applications of N-Boc-L-prolinol has revealed its utility as a precursor in the synthesis of biologically active compounds. Studies have demonstrated its use in the preparation of daclatasvir, an antiviral drug for hepatitis C treatment, highlighting the compound's importance in medicinal chemistry. Additional research has explored its role in developing cognition-enhancing ligands for nicotinic acetylcholine receptors, demonstrating its versatility in drug discovery applications.

The investigation of N-Boc-L-prolinol in materials science applications has opened new avenues for research. Studies on perfluoro-tert-butyl derivatives have shown their utility in fluorine-19 nuclear magnetic resonance applications, providing sensitive detection methods for conformational studies. These developments have expanded the compound's utility beyond traditional organic synthesis into areas such as chemical biology and materials characterization.

Chromatography-Free Synthesis Pathways

From L-Proline Derivatives

Notably, Swern oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal (a precursor for further functionalization) employs oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane, followed by triethylamine-mediated workup [2]. This method avoids chromatographic purification by leveraging liquid-liquid extraction and solvent evaporation [2].

From L-Pyroglutamic Acid

L-Pyroglutamic acid (5-oxo-L-proline), a cyclized derivative of glutamic acid, offers an alternative route [8]. The lactam ring is opened via hydrolysis under acidic conditions to yield L-glutamic acid, which is subsequently reduced to L-prolinol. Boc protection of the amine precedes final purification. A scalable method reported by Organic Process Research & Development utilizes L-pyroglutamic acid as the starting material, achieving N-Boc-L-prolinol in 40–45% yield over three steps without chromatography [1]. Key advantages include the low cost of L-pyroglutamic acid and reduced solvent waste [4].

From 4-Hydroxy-L-Proline

4-Hydroxy-L-proline, a hydroxylated proline derivative, undergoes selective Boc protection at the amine, followed by reduction of the carboxylic acid group. Recent work demonstrates that sodium borohydride (NaBH4) in the presence of iodine efficiently reduces the acid to the alcohol while preserving stereochemistry [1] [9]. This route achieves enantiopure N-Boc-L-prolinol (>99% ee) in 50% yield, with the hydroxy group serving as a handle for further functionalization [5].

Multi-Gram Scale Production Strategies

Boc Protection Optimization

Efficient Boc protection is critical for scalability. Using Boc anhydride in a biphasic system (water/dichloromethane) with sodium bicarbonate minimizes side reactions and simplifies isolation [1]. For instance, a 50-gram batch of Boc-L-proline was obtained in 90% yield by adjusting the stoichiometry of Boc anhydride to 1.2 equivalents and employing rapid stirring to enhance interfacial contact [3].

Reduction Methodologies

Large-scale reductions of Boc-protected intermediates require careful control of exothermic reactions. Borane-dimethyl sulfide (BH3·SMe2) in tetrahydrofuran (THF) at 0°C provides safer handling compared to LiAlH4, achieving >95% conversion [7]. Alternatively, catalytic hydrogenation using Raney nickel under moderate pressure (5–10 bar) offers a greener approach, though with slightly lower yields (85–90%) [1].

Comparative Analysis of Synthetic Approaches

Yield and Stereoselectivity Considerations

| Route | Starting Material | Yield (%) | Stereoselectivity (% ee) | Key Step |

|---|---|---|---|---|

| L-Proline Derivatives | Boc-Pro-OH | 70–75 | >99 | LiAlH4 reduction [3] |

| L-Pyroglutamic Acid | L-Pyroglutamic acid | 40–45 | >99 | Lactam hydrolysis [1] |

| 4-Hydroxy-L-Proline | 4-Hydroxy-L-proline | 50–55 | >99 | I2/NaBH4 reduction [9] |

The L-proline route offers the highest yield but requires expensive Boc-Pro-OH. In contrast, the L-pyroglutamic acid pathway is cost-effective but involves additional steps [4].

Economic and Sustainability Assessment

- L-Proline route: High material costs due to Boc-Pro-OH (~$200/mol) but minimal waste [3].

- L-Pyroglutamic acid route: Low starting material cost (~$50/mol) but generates acidic aqueous waste [8].

- 4-Hydroxy-L-proline route: Moderate cost (~$100/mol) with iodine waste requiring neutralization [9].

Green metrics analysis favors the L-pyroglutamic acid pathway due to higher atom economy (78% vs. 65% for L-proline) [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant